2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate
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Overview
Description
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate is a coordination compound that features iron(2+) as the central metal ion coordinated with 2,6-dipyridin-2-ylpyridine and 4-phenyl-2,6-dipyridin-2-ylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate typically involves the reaction of iron(2+) salts with 2,6-dipyridin-2-ylpyridine and 4-phenyl-2,6-dipyridin-2-ylpyridine ligands in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the iron(2+) ion. The diacetate component is introduced to stabilize the complex and enhance its solubility in organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions.
Reduction: The iron(3+) form can be reduced back to iron(2+) using reducing agents.
Substitution: Ligands can be substituted with other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) center results in iron(3+) complexes, while substitution reactions yield new coordination compounds with different ligands .
Scientific Research Applications
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules and metal ions.
Mechanism of Action
The mechanism by which 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate exerts its effects involves coordination of the iron(2+) center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Similar coordination properties but different ligand structure.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Used in electrocatalysis with different metal centers.
Uniqueness
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate is unique due to its specific combination of ligands and the iron(2+) center, which imparts distinct electronic and structural properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3.C15H11N3.2C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*1-2(3)4;/h1-15H;1-11H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUYDTGAFYPPBE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32FeN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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